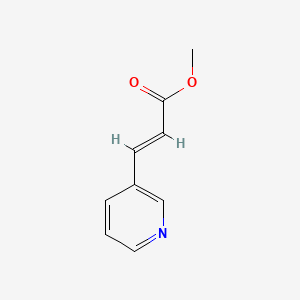

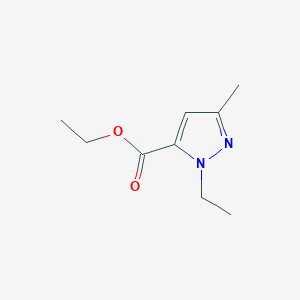

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

説明

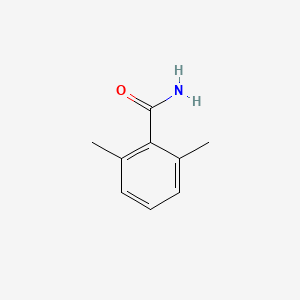

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the empirical formula C7H10N2O2 . It is a white to cream or pale yellow crystalline powder .

Synthesis Analysis

The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can be achieved by reacting ethyl acetylpyruvate with hydrazine . It’s also used as an intermediate in the synthesis of other compounds .Molecular Structure Analysis

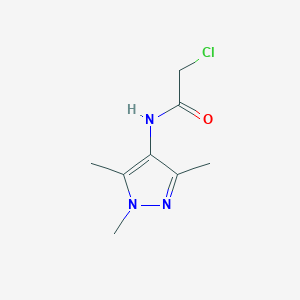

The molecular structure of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is represented by the SMILES stringCCn1nc(C)cc1C(O)=O . The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate appears as a white to cream or pale yellow crystalline powder . It has a melting point range of 136.0-145.0°C . The compound has an assay (aqueous acid-base titration) of ≥96.0 to ≤104.0% .科学的研究の応用

Medicinal Chemistry and Drug Development

Ethyl 3-methyl-1H-pyrazole-5-carboxylate serves as a valuable synthetic intermediate. Researchers have explored its potential in the synthesis of novel compounds with biological activity. Notably, it has been used to prepare tetrahydroisoquinoline amide-substituted pyrazoles . These derivatives have shown promise as selective Bcl-2 inhibitors , which play a crucial role in cancer therapy .

Antituberculosis Agents

Pyrazole derivatives, including ethyl 3-methyl-1H-pyrazole-5-carboxylate, have been investigated for their antimicrobial properties. While specific studies on this compound are limited, its structural features make it an interesting candidate for further exploration as an antituberculosis agent .

Eco-Friendly Catalysts

Recent advances in pyrazole synthesis highlight the use of Amberlyst-70 , a resinous, nontoxic, and thermally stable catalyst. Researchers have employed this innovative protocol to synthesize pyrazole derivatives, including ethyl 3-methyl-1H-pyrazole-5-carboxylate. The eco-friendly attributes of this approach contribute to sustainable chemical processes .

Hypolipidemic Properties

Although not extensively studied, ethyl 3-methyl-1H-pyrazole-5-carboxylate has been explored as a potential hypolipidemic agent . Further investigations are needed to elucidate its effects on lipid metabolism and cholesterol levels .

Cross-Coupling Reactions

Researchers have utilized ethyl 3-methyl-1H-pyrazole-5-carboxylate derivatives as precursors in cross-coupling reactions . These reactions enable the synthesis of various condensed pyrazoles, demonstrating the compound’s versatility in organic chemistry transformations.

Innovative Reaction Types

The synthesis of pyrazole derivatives involves diverse methods. From employing transition-metal catalysts to utilizing photoredox reactions and one-pot multicomponent processes, researchers worldwide have collectively contributed to advancing the methodologies and applications of pyrazoles. Ethyl 3-methyl-1H-pyrazole-5-carboxylate plays a role in this ongoing exploration .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

作用機序

Target of Action

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a synthetic intermediate . It is used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors . Bcl-2 is a protein that plays a crucial role in the regulation of cell death, and its inhibition can lead to the induction of apoptosis, particularly in cancer cells .

Mode of Action

It is known that the compound can form intermolecular interactions due to the presence of two dissimilar and adjacent nitrogen atoms in its azole (-n-n(h)-) motif . This allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of interactions with target molecules .

Biochemical Pathways

Given its role as a bcl-2 inhibitor, it can be inferred that it may influence pathways related to apoptosis or programmed cell death .

Result of Action

As a Bcl-2 inhibitor, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can induce apoptosis, particularly in cancer cells . This can lead to the reduction of tumor growth and potentially contribute to the effectiveness of cancer treatments .

特性

IUPAC Name |

ethyl 2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZFLNAMFHICLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400011 | |

| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

CAS RN |

5775-89-3 | |

| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,6R)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B3021997.png)